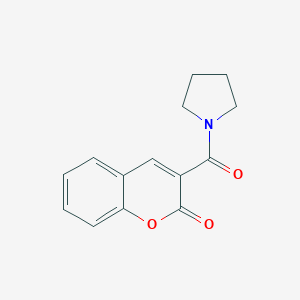
Coumarin, 3-(1-pyrrolidinylcarbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin, 3-(1-pyrrolidinylcarbonyl)-, also known as Coumarin, 3-(1-pyrrolidinylcarbonyl)-, is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Coumarin, 3-(1-pyrrolidinylcarbonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coumarin, 3-(1-pyrrolidinylcarbonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that coumarin derivatives exhibit promising anticancer properties. For instance, studies have shown that Coumarin, 3-(1-pyrrolidinylcarbonyl)- can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways.
- Case Study: A study demonstrated that this compound significantly reduced cell viability in human cancer cell lines, such as HeLa (cervical cancer) and CEM (T-lymphocyte leukemia), with IC50 values indicating its potency in inhibiting cancer cell growth .
Antimicrobial Activity
Coumarins are known for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Case Study: In vitro tests revealed that Coumarin, 3-(1-pyrrolidinylcarbonyl)- exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for treating infections .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of coumarin derivatives. The compound's ability to inhibit neurodegenerative processes makes it a candidate for treating conditions like Alzheimer's disease.
- Case Study: Research indicated that the compound promoted motor neuron survival in experimental models of neurodegeneration, highlighting its potential in treating diseases characterized by neuronal loss .
Toxicological Studies
Understanding the safety profile of coumarin derivatives is essential for their application in therapeutics. Toxicological assessments have shown that while some coumarins can exhibit hepatotoxicity at high doses, Coumarin, 3-(1-pyrrolidinylcarbonyl)- has demonstrated a favorable safety profile in preliminary studies.
Propiedades
Número CAS |
18144-50-8 |
|---|---|
Fórmula molecular |
C14H13NO3 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
3-(pyrrolidine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C14H13NO3/c16-13(15-7-3-4-8-15)11-9-10-5-1-2-6-12(10)18-14(11)17/h1-2,5-6,9H,3-4,7-8H2 |
Clave InChI |
RPGFNKRNXYKRNZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O |
SMILES canónico |
C1CCN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Key on ui other cas no. |
18144-50-8 |
Sinónimos |
3-(1-Pyrrolidinylcarbonyl)coumarin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















